

# An In-depth Technical Guide to Teoc-MeLeu-OH

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Compound of Interest		
Compound Name:	Teoc-MeLeu-OH	
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This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-(2-(trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (**Teoc-MeLeu-OH**). The content is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

## **Core Properties of Teoc-MeLeu-OH**

**Teoc-MeLeu-OH** is a synthetic amino acid derivative that is utilized as a building block in solid-phase peptide synthesis (SPPS). The key features of this compound are the N-methylated leucine backbone and the N-α-Teoc protecting group. N-methylation of amino acids can enhance the metabolic stability and cell permeability of the resulting peptides. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for the amine functionality.

### **Physicochemical Properties**

A summary of the key physicochemical properties of **Teoc-MeLeu-OH** is presented in the table below.



Property	Value	Reference
Chemical Name	(S)-4-Methyl-2-(methyl((2- (trimethylsilyl)ethoxy)carbonyl) amino)pentanoic acid	N/A
Synonyms	N-Teoc-N-methyl-L-leucine, Teoc-N-Me-Leu-OH	N/A
CAS Number	2411590-92-4	[1][2]
Molecular Formula	C13H27NO4Si	[1][2]
Molecular Weight	289.44 g/mol	[1][2]
Appearance	White to off-white solid	[1][2]
Solubility	Soluble in DMSO (100 mg/mL)	[1][2]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1][2]

## **The Teoc Protecting Group**

The Teoc protecting group is a key feature of **Teoc-MeLeu-OH**, offering distinct advantages in peptide synthesis. It is stable under a range of conditions, which allows for its use in orthogonal protection strategies.

Key Characteristics of the Teoc Group:

- Stability: Stable to acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively. It is also stable to catalytic hydrogenation.[2][3]
- Orthogonality: Its stability profile makes it orthogonal to many other protecting groups, enabling selective deprotection in complex synthetic schemes.[4]
- Cleavage: The Teoc group is typically removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strong acidic conditions like trifluoroacetic



acid (TFA).[2][3] The fluoride-induced cleavage proceeds via a β-elimination mechanism.

## **Experimental Protocols**

While specific experimental protocols detailing the use of **Teoc-MeLeu-OH** in the synthesis of a particular peptide are not readily available in the public domain, a general protocol for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS) can be outlined based on the known chemistry of Teoc-protected amino acids.

### General Protocol for Coupling Teoc-MeLeu-OH in SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.

#### Materials:

- Rink Amide resin (or other suitable solid support)
- Teoc-MeLeu-OH
- Coupling reagents (e.g., HBTU, HATU, HCTU)
- Base (e.g., DIPEA, Triethylamine)
- Solvent (e.g., DMF, NMP)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Washing solvents (DMF, DCM, MeOH)

#### Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
- Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
- Coupling:



- Pre-activate **Teoc-MeLeu-OH** (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.
- Add the activated **Teoc-MeLeu-OH** solution to the resin.
- Allow the coupling reaction to proceed for 2-4 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines, or Chloranil test for the secondary amine of the newly coupled **Teoc-MeLeu-OH**).
- Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-5 for the subsequent amino acid couplings.

### **Protocol for Teoc Group Cleavage**

The Teoc group is typically removed at the end of the synthesis or at a specific step where deprotection is required.

#### Materials:

- Peptide-resin with N-terminal Teoc group
- Tetrabutylammonium fluoride (TBAF) solution (e.g., 1M in THF)
- DMF

#### Procedure:

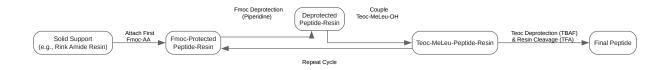
- Resin Swelling: Swell the Teoc-protected peptide-resin in DMF.
- Deprotection: Treat the resin with a solution of TBAF in DMF (e.g., 0.1 M TBAF) for 1-2 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.
- Final Cleavage: Proceed with the final cleavage of the peptide from the resin using a suitable cleavage cocktail (e.g., TFA-based cocktail).



### **Diagrams**

### General Workflow for SPPS using Teoc-MeLeu-OH

The following diagram illustrates the general workflow for incorporating a Teoc-protected amino acid into a peptide chain during solid-phase peptide synthesis.

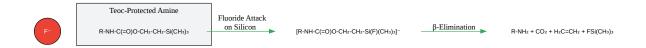


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General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Teoc-MeLeu-OH**.

#### **Teoc Deprotection Mechanism**

This diagram illustrates the fluoride-induced  $\beta$ -elimination mechanism for the cleavage of the Teoc protecting group.



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Mechanism of Teoc protecting group cleavage by fluoride ion.

# **Biological Activity and Applications**

As of the date of this document, there is a lack of specific published data on the biological activity of **Teoc-MeLeu-OH** itself. It is primarily marketed and utilized as a chemical reagent for the synthesis of peptides. The general rationale for using N-methylated amino acids like **Teoc-MeLeu-OH** in peptide drug design is to improve the pharmacokinetic properties of the final



peptide, such as resistance to enzymatic degradation and enhanced membrane permeability. The specific biological effects would be dependent on the final peptide sequence into which this amino acid derivative is incorporated. No information regarding the involvement of **Teoc-MeLeu-OH** in specific signaling pathways has been identified in the reviewed literature.

# **Safety Information**

A specific Safety Data Sheet (SDS) for **Teoc-MeLeu-OH** was not found in the public domain. However, as with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the supplier's documentation.

#### Conclusion

**Teoc-MeLeu-OH** is a valuable building block for peptide synthesis, particularly for the introduction of N-methylated leucine residues. Its key feature is the Teoc protecting group, which offers orthogonal protection and can be cleaved under specific conditions using fluoride ions. While detailed biological studies on the compound itself are not currently available, its utility lies in the potential to create novel peptides with enhanced drug-like properties. Researchers using this reagent should have a good understanding of peptide synthesis principles, particularly the handling of protected amino acids and the specific conditions required for Teoc group cleavage.

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